molecular formula C10H13NO2S B15310224 2-(4-(Methylsulfonyl)phenyl)azetidine

2-(4-(Methylsulfonyl)phenyl)azetidine

Cat. No.: B15310224
M. Wt: 211.28 g/mol
InChI Key: GBWOJLOAKBXWMM-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require photochemical activation to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for 2-(4-(Methylsulfonyl)phenyl)azetidine may involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or azetidine ring .

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methylsulfonyl)phenyl)azetidine stands out due to its four-membered azetidine ring, which imparts unique reactivity and stability properties. This makes it a valuable compound for various applications, including drug development and material science .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)azetidine

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3

InChI Key

GBWOJLOAKBXWMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CCN2

Origin of Product

United States

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